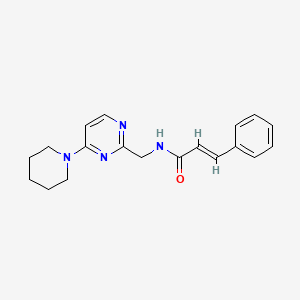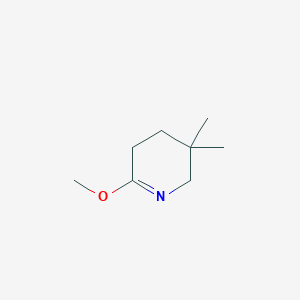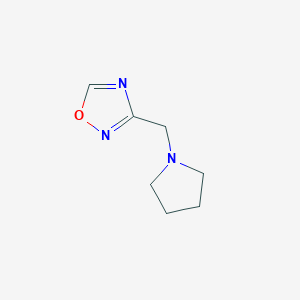
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole" is a heterocyclic molecule that is part of a broader class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can confer unique chemical and physical properties to the molecules it is part of .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, a one-pot condensation method has been used to synthesize novel bicyclic systems containing the 1,2,4-oxadiazole ring, as reported in the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . Additionally, multicomponent synthesis approaches have been employed to create libraries of oxadiazole derivatives, such as the sequential multicomponent synthesis of 2-(imidazo[1,5-alpha]pyridin-1-yl)-1,3,4-oxadiazoles . These methods often involve the use of commercially available starting materials and can tolerate a wide range of functional groups, allowing for high scaffold diversity.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of certain oxadiazole compounds has been determined using single crystal X-ray crystallography, revealing spatial arrangements such as monoclinic systems with coplanar aromatic rings that allow for conjugation . The molecular orbital calculations can correlate well with the absorption properties of these compounds, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be explored through their participation in various chemical reactions. For instance, the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines, such as pyrrolidine, leads to the formation of corresponding oxadiazole derivatives with different substituents . These reactions can be used to introduce various functional groups into the oxadiazole core, thereby modifying the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The absorption and fluorescence spectra of these compounds can vary depending on the nature of the substituents and the extent of the conjugation system. For example, compounds with larger conjugation systems exhibit red-shifted absorption characteristics and can show blue fluorescence in dilute solutions . The presence of different substituents can also affect the emission maxima, which is less correlated with the substituent groups on certain positions of the oxadiazole moiety . Additionally, the formation of polymorphic structures in these compounds can be attributed to a balance of weak intermolecular interactions, which can be identified through the analysis of pairwise interaction energies .
科学的研究の応用
Synthetic Chemistry and New Psychoactive Substances
A study reported the detection of a synthetic cannabinoid, 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole (BzODZ-EPyr), as a new psychoactive substance in the illegal market. This compound was previously known only from pharmaceutical literature. The study provides analytical characteristics for BzODZ-EPyr and possible analogs, aiding in their identification in criminal seizures (Shevyrin et al., 2016).
Materials Science and Organic Light-Emitting Diodes (OLEDs)
Research into materials for OLEDs has led to the synthesis of oxadiazole derivatives with high electron mobilities, which were then used as electron transporters and hole/exciton blockers in blue, green, and red phosphorescent OLEDs. These materials demonstrated reduced driving voltages and very high efficiency, with excellent external quantum efficiencies (EQEs) for devices in basic colors (Shih et al., 2015).
Anticancer Agents
A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydropyridine moiety were synthesized and studied for their anti-cancer activities. These compounds exhibited moderate cytotoxicity in MCF-7 breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazoles as anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial Activity
New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. A structure-activity study of the antimicrobial effect was performed, indicating the potential for these compounds in antimicrobial treatments (Krolenko et al., 2016).
Antiviral Agents
An orally bioavailable inhibitor of human rhinovirus 3C protease showed potent antiviral activity against all HRV serotypes tested, as well as related picornaviruses, in cell-based assays. This compound represents a novel approach to treating infections caused by human rhinoviruses (Patick et al., 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10(3-1)5-7-8-6-11-9-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIUXDQXGYVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

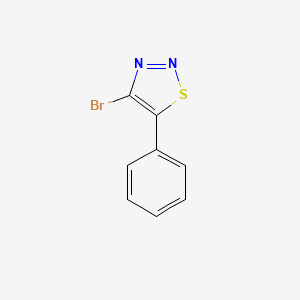
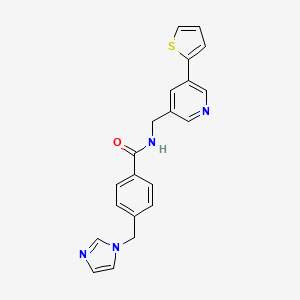

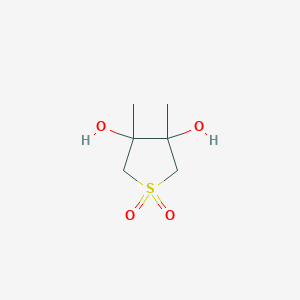
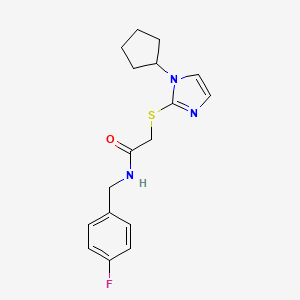
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

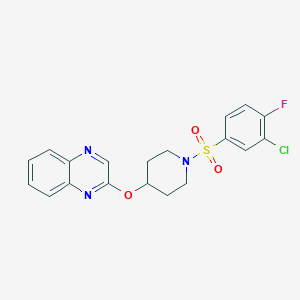

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
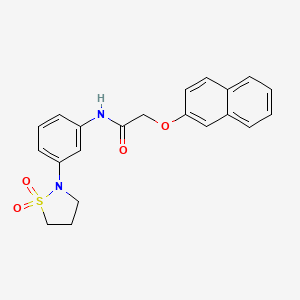
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
